1-[4-[3-(Acetyloxy)phenyl]-1-methyl-4-piperidinyl]-ethanone, monohydrochloride
Overview
Description
1-[4-[3-(Acetyloxy)phenyl]-1-methyl-4-piperidinyl]-ethanone, monohydrochloride is a chemical compound with the molecular formula C16H21NO3. It is known for its unique structure, which includes an acetyloxy group attached to a phenyl ring, a piperidinyl ring, and an ethanone group. This compound has various applications in scientific research, particularly in the fields of chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[4-[3-(Acetyloxy)phenyl]-1-methyl-4-piperidinyl]-ethanone, monohydrochloride typically involves multiple steps. One common method includes the acetylation of 3-hydroxyphenyl with acetic anhydride to form 3-acetyloxyphenyl. This intermediate is then reacted with 1-methyl-4-piperidone under specific conditions to form the desired product. The reaction conditions often include the use of a suitable solvent, such as dichloromethane, and a catalyst, such as pyridine, to facilitate the reaction.
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The process may include purification steps such as recrystallization or chromatography to isolate the final product.
Chemical Reactions Analysis
Types of Reactions: 1-[4-[3-(Acetyloxy)phenyl]-1-methyl-4-piperidinyl]-ethanone, monohydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ethanone group to an alcohol.
Substitution: The acetyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines can be used for substitution reactions.
Major Products:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-[4-[3-(Acetyloxy)phenyl]-1-methyl-4-piperidinyl]-ethanone, monohydrochloride has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential effects on biological systems, including enzyme interactions and receptor binding.
Medicine: Investigated for its potential therapeutic properties, including analgesic and anti-inflammatory effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-[4-[3-(Acetyloxy)phenyl]-1-methyl-4-piperidinyl]-ethanone, monohydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The acetyloxy group may play a role in binding to active sites, while the piperidinyl ring can influence the compound’s overall conformation and activity. The pathways involved may include inhibition or activation of specific enzymes, leading to various biological effects.
Comparison with Similar Compounds
- 1-[4-[3-(Acetyloxy)phenyl]-1-methyl-4-piperidinyl]-1-propanone
- 1-[4-[3-(Acetyloxy)phenyl]-1-methyl-4-piperidinyl]-1-butanone
Uniqueness: 1-[4-[3-(Acetyloxy)phenyl]-1-methyl-4-piperidinyl]-ethanone, monohydrochloride is unique due to its specific structure, which includes an ethanone group. This structural feature can influence its reactivity and interactions with biological targets, making it distinct from similar compounds with different alkyl chain lengths.
Properties
IUPAC Name |
[3-(4-acetyl-1-methylpiperidin-4-yl)phenyl] acetate;hydrochloride | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21NO3.ClH/c1-12(18)16(7-9-17(3)10-8-16)14-5-4-6-15(11-14)20-13(2)19;/h4-6,11H,7-10H2,1-3H3;1H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SPPGJSZRCRLGOO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1(CCN(CC1)C)C2=CC(=CC=C2)OC(=O)C.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22ClNO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.80 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
878766-13-3 | |
Record name | O-AMKD Hydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0878766133 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | O-AMKD HYDROCHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9HNX939WQH | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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